tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions The process may start with the preparation of the furan-2-carbonylamino group, followed by the formation of the isoindole ring system
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development or as a tool in biochemical studies.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate include other isoindole derivatives and furan-containing compounds. Examples might include:
- tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxopropanoate
- tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxopentanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl (2Z)-2-[3-(furan-2-carbonylamino)isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(24)16(20(26)28-21(2,3)4)17-13-8-5-6-9-14(13)18(22-17)23-19(25)15-10-7-11-27-15/h5-11H,1-4H3,(H,22,23,25)/b17-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZTHLZFASWRG-MSUUIHNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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